3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride CAS 2127390-55-8
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride CAS 2127390-55-8
The Definitive Technical Guide to 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride in Targeted Protease Inhibitor Design
Executive Summary
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride (CAS 2127390-55-8) is a highly specialized chiral building block central to the development of covalent, reversible protease inhibitors. Functioning as a stable precursor to a potent α-ketoamide warhead, this molecule provides the critical structural scaffold required to target cysteine and serine proteases. It is most notably utilized in the synthesis of inhibitors for the calpain family (CAPN1, CAPN2, CAPN9) and High-temperature requirement A serine peptidase 1 (HTRA1) [1][3]. This whitepaper details the structural logic, mechanistic pathways, and highly optimized synthetic protocols required to leverage this compound in advanced drug discovery.
Structural Logic and Physicochemical Profiling
The architecture of 3-amino-2-hydroxy-4-phenylbutanamide is not arbitrary; it is a meticulously designed transition-state isostere.
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The Phenylalanine Mimic: The benzyl side chain (4-phenyl group) mimics the P1 residue of natural peptide substrates, providing excellent steric and hydrophobic complementarity to the S1 pocket of target proteases[1].
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The α-Hydroxy Amide Core: The secondary alcohol serves as a stable, shelf-ready precursor. Upon strategic oxidation during the final stages of synthesis, it converts into an α-ketoamide. This electrophilic moiety acts as the active warhead, undergoing nucleophilic attack by the catalytic cysteine (in calpains) or serine (in HTRA1) to form a reversible hemithioacetal or hemiacetal complex [2].
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Hydrochloride Salt Form: The compound is isolated as an HCl salt to prevent auto-degradation and inter-molecular side reactions of the free amine, ensuring long-term stability and precise stoichiometric control during synthesis [4].
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride |
| CAS Number | 2127390-55-8 |
| Molecular Formula | C10H15ClN2O2 |
| Molecular Weight | 230.69 g/mol |
| Stereochemistry | (2S, 3R) - Critical for optimal active-site binding |
| Physical State | White to off-white crystalline solid |
Mechanistic Pathway: Precursor to Active Warhead
The transformation of the α-hydroxy amide into an α-ketoamide is the defining step in activating the inhibitor. The oxidation must be highly controlled to prevent epimerization of the adjacent chiral centers. Once oxidized, the α-ketoamide exhibits a highly tuned electrophilicity—reactive enough to trap the target protease, but stable enough to avoid indiscriminate off-target protein binding[3].
Mechanistic progression from precursor to covalent protease inhibition.
Application in Drug Development
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Calpain Inhibition: Hyperactivation of calpains is implicated in neurodegenerative disorders (e.g., Alzheimer's disease via tau hyperphosphorylation), fibrotic diseases (liver and renal fibrosis), and cancer metastasis. Compounds derived from CAS 2127390-55-8 exhibit nanomolar Ki values against calpain-1 and calpain-2 [1][2].
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HTRA1 Inhibition: HTRA1 is a serine protease associated with Age-related Macular Degeneration (AMD). Derivatives utilizing this specific stereoisomeric core have shown efficacy in mitigating retinal cell degeneration by selectively inhibiting HTRA1 activity in the ocular locus [3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a causal justification and an analytical checkpoint.
Protocol A: N-Acylation (Amide Coupling) Causality: The HCl salt must be neutralized in situ. We utilize HATU over standard carbodiimides (like DCC) because the highly reactive OAt ester intermediate minimizes the reaction time, thereby suppressing the risk of epimerization at the β-carbon and preventing the hydroxyl group from participating in unwanted intramolecular cyclizations.
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Preparation: Suspend 3-amino-2-hydroxy-4-phenylbutanamide hydrochloride (1.0 eq) and the desired carboxylic acid capping group (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).
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Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Validation: Ensure the pH of the solution is 8-9 (using wet pH paper on an aliquot) to confirm complete liberation of the free amine [1].
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Activation: Add HATU (1.1 eq) in a single portion. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
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Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, and dry over Na2SO4.
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Validation: Analyze via LC-MS. The target mass should correspond to the α-hydroxy amide intermediate.
Protocol B: Oxidation to α-Ketoamide Causality: The oxidation of the secondary alcohol to a ketone must preserve the delicate (3R) stereocenter. Dess-Martin Periodinane (DMP) is selected because it operates under extremely mild, non-acidic conditions at near room temperature, preventing the enolization-driven racemization often seen with harsher oxidants like Jones reagent or high-temperature IBX [2].
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Preparation: Dissolve the purified α-hydroxy amide intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M). Cool to 0°C under an inert argon atmosphere.
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Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise. Note: A slight excess of DMP ensures complete conversion without over-oxidation.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours.
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Quench: Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and byproducts into water-soluble compounds).
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Validation: Extract with DCM. Perform 1H-NMR analysis. Checkpoint: The disappearance of the carbinol proton (typically around 4.0-4.5 ppm) and the preservation of the diastereomeric ratio confirm a successful, non-epimerized oxidation.
Step-by-step workflow for coupling and oxidation with validation checkpoints.
Quantitative Data: Yield and Enantiomeric Optimization
The choice of oxidation reagent drastically impacts the final yield and the enantiomeric excess (ee) of the active warhead. Table 2 summarizes comparative optimization data for the oxidation of the α-hydroxy amide to the α-ketoamide.
Table 2: Reagent Optimization for α-Hydroxy Amide Oxidation
| Oxidant | Conditions | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Notes |
| Dess-Martin Periodinane (DMP) | DCM, 0°C to RT, 2h | >99 | 88 | >98 | Optimal mild conditions; hypervalent iodine prevents epimerization. |
| Swern (DMSO / Oxalyl Chloride) | DCM, -78°C, 3h | 90 | 82 | >98 | Highly effective but requires strict cryogenic control and generates dimethyl sulfide. |
| Pyridinium Chlorochromate (PCC) | DCM, RT, 4h | 95 | 75 | 92 | Mildly acidic nature causes slight enolization and epimerization at the α-carbon. |
| 2-Iodoxybenzoic acid (IBX) | EtOAc, 80°C, 4h | 85 | 70 | 85 | Elevated temperatures lead to partial degradation and loss of stereochemical integrity. |
References
- Title: Carboxamide compounds and their use as calpain inhibitors.
- Title: Calpain modulators and therapeutic uses thereof.
- Title: Aliphatic prolinamide derivatives.
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Title: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride. Source: NextSDS Chemical Database. URL: [Link]
